Fmoc-His(Mtt)-OH
Overview
Description
Fmoc-His(Mtt)-OH is a compound used in peptide synthesis . It has a molecular weight of 633.73 g/mol . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA .
Synthesis Analysis
Fmoc-His(Mtt)-OH is best coupled with DEPBT to minimize racemization . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA . A Chinese paper also mentions a synthesis method involving dichlorodimethylsilane under alkaline conditions .Molecular Structure Analysis
The molecular formula of Fmoc-His(Mtt)-OH is C41H35N3O4 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
Fmoc-His(Mtt)-OH is used as a substrate to investigate its couplings to peptide molecules . Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .Physical And Chemical Properties Analysis
Fmoc-His(Mtt)-OH appears as a white to slight yellow to beige powder . It has a molecular weight of 633.73 g/mol . The storage temperature is between 15-25°C .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-Dab(Mtt)-OH, a similar compound, showed poor coupling efficiency during SPPS. It underwent rapid lactamization under various conditions, suggesting the need for alternative orthogonally protected building blocks in some cases to avoid costly and tedious procedures (Pak-Lun Lam et al., 2022).
Application in Peptide Synthesis : The use of 4-methoxytrityl (Mmt) and 4-methyl-trityl (Mtt) groups, as in Fmoc-His(Mtt)-OH, for N1m-protection of histidine in peptide synthesis, is effective. These groups can be quantitatively removed under mild conditions, demonstrating their suitability for peptide synthesis (K. Barlos et al., 1991).
Preparation of Peptide Crosslinkers : Fmoc-His(Mtt)-OH has been used in the preparation of peptide crosslinkers. For instance, an MMP-13 degradable peptide was synthesized on solid-phase using Fmoc chemistry, demonstrating the utility of Fmoc-Lys (Mtt)-OH in the synthesis of peptides with reactive groups for tissue engineering applications (Xuezhong He & E. Jabbari, 2006).
Synthesis of Side-Chain to Side-Chain Cyclic Peptides : Fmoc-Lys(Mtt)-OH was used for the synthesis of cyclic cholecystokinin analogs and oligolysine cores suitable for solid-phase synthesis of antigenic peptides or template-assembled synthetic proteins (A. Aletras et al., 2009).
Ligand-Targeted Fluorescent-Labeled Chelating Peptide Conjugates : Fmoc-His(Mtt)-OH plays a key role in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for attachment to cytotoxic molecules or radiotracers. This method is versatile for solid-phase resins sensitive to both mild and strong acidic conditions (Sagnik Sengupta et al., 2018).
Synthesis of Reactive Peptide Crosslinkers : The selective deprotection of -Mtt and -Fmoc groups on-bead enables the coupling reaction of amino groups with acrylic acid, illustrating the importance of Fmoc-Lys(Mtt)-OH in the synthesis of functional biomimetic scaffolds (Xuezhong He & E. Jabbari, 2006).
Antimicrobial Properties : In a study involving the synthesis of the tripeptide Gly-His-Lys, Fmoc-His(Mtt)-OH was used, and the synthetic tripeptide exhibited antimicrobial activity against bacteria, yeast, and fungi (M. Liakopoulou-Kyriakides et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568888 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Mtt)-OH | |
CAS RN |
133367-34-7 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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